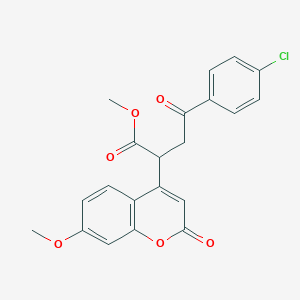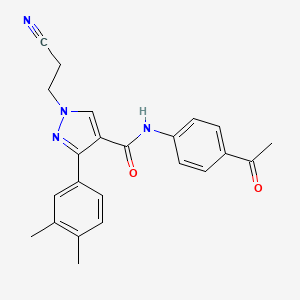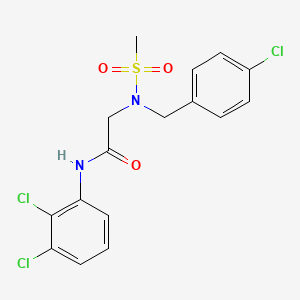![molecular formula C17H21N3O3S B4166211 ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B4166211.png)
ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate
描述
Ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate, also known as EMT, is a synthetic compound that has been widely studied for its potential therapeutic applications. EMT belongs to the class of thiazole derivatives, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has been shown to inhibit the NF-κB and MAPK signaling pathways, which are known to play a critical role in the regulation of inflammation and cancer growth.
Biochemical and Physiological Effects
ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has been found to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. In addition, ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has been shown to have a protective effect on the liver and kidney, suggesting that it may have potential as a therapeutic agent for the treatment of liver and kidney diseases.
实验室实验的优点和局限性
One of the major advantages of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate is its low toxicity, which makes it a potentially safe and effective therapeutic agent. However, one limitation of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate, which will be critical for the development of effective dosing regimens.
未来方向
There are several potential future directions for the study of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate. One area of research could focus on the development of more effective formulations of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate that are more soluble in water and can be administered more easily in vivo. In addition, more research is needed to fully understand the mechanism of action of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate and to identify potential targets for its therapeutic activity. Finally, clinical trials will be needed to determine the safety and efficacy of ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate in humans, which will be critical for its eventual use as a therapeutic agent.
科学研究应用
Ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. In addition, ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazino]-1,3-thiazole-5-carboxylate has been found to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
属性
IUPAC Name |
ethyl 4-methyl-2-[2-(2-phenylbutanoyl)hydrazinyl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-4-13(12-9-7-6-8-10-12)15(21)19-20-17-18-11(3)14(24-17)16(22)23-5-2/h6-10,13H,4-5H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUHSQFHEWQHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NNC2=NC(=C(S2)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4166145.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4,6-di-1-piperidinyl-1,3,5-triazine](/img/structure/B4166153.png)
![4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4166175.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-thienylmethyl)acetamide](/img/structure/B4166185.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-5-methyl-N-phenylbenzenesulfonamide](/img/structure/B4166190.png)
![N-(4-ethylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4166197.png)

![4-{5-[4-(3-bromo-4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4166205.png)
![N-(2,4-dimethylphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4166210.png)
![N-allyl-N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4166216.png)